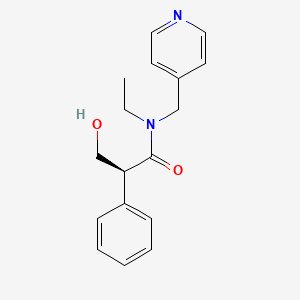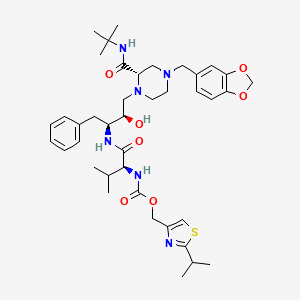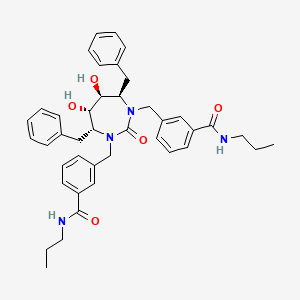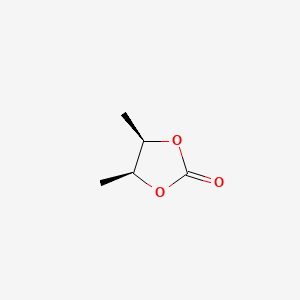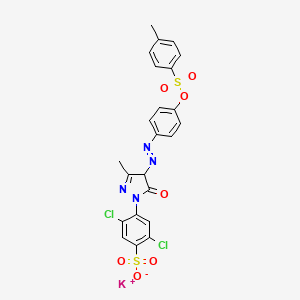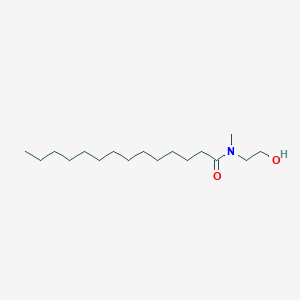
N-Hydroxyethyl-N-methylmyristamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxyethyl-N-methylmyristamide is a chemical compound with the molecular formula C17H35NO2. It is also known by other names such as tetradecanamide, N-(2-hydroxyethyl)-N-methyl-, and myristamide methyl MEA . This compound is characterized by its achiral nature and lack of defined stereocenters . It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-Hydroxyethyl-N-methylmyristamide typically involves the reaction of myristic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps such as esterification, amidation, and purification to obtain the final product .
Análisis De Reacciones Químicas
N-Hydroxyethyl-N-methylmyristamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
N-Hydroxyethyl-N-methylmyristamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of cell membrane interactions and lipid metabolism.
Industry: It is used in the production of surfactants, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of N-Hydroxyethyl-N-methylmyristamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in lipid metabolism and cell signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparación Con Compuestos Similares
N-Hydroxyethyl-N-methylmyristamide can be compared with other similar compounds such as N-(2-hydroxyethyl)maleimide and N-(2-hydroxyethyl)diethylenetriamine. These compounds share similar functional groups but differ in their molecular structures and properties. This compound is unique due to its specific combination of hydroxyethyl and methyl groups attached to the myristamide backbone, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
10394-85-1 |
|---|---|
Fórmula molecular |
C17H35NO2 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-N-methyltetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(2)15-16-19/h19H,3-16H2,1-2H3 |
Clave InChI |
XUWZPBRLSYXIGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


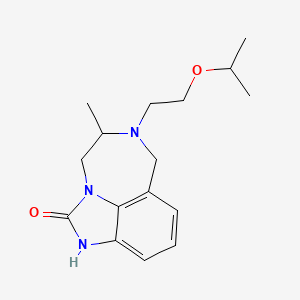
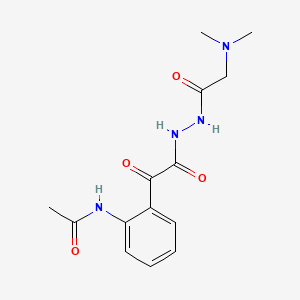
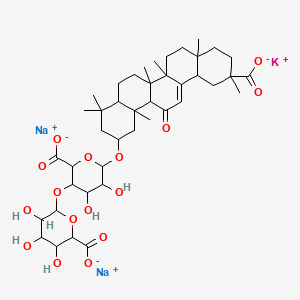
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
